molecular formula C22H19N3O5 B11583166 ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11583166
M. Wt: 405.4 g/mol
InChI Key: STFNFKHYDRRSDG-NTCAYCPXSA-N
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Description

Ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenoxy group, and a pyrido[1,2-a]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenol, ethyl cyanoacetate, and 2-amino-3-cyano-4-methylpyridine. The synthetic route may involve:

    Nucleophilic substitution: to introduce the methoxyphenoxy group.

    Cyclization: to form the pyrido[1,2-a]pyrimidin core.

    Condensation: reactions to attach the cyano and ethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), alcohols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the cyano group can produce an amine derivative.

Scientific Research Applications

Ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure makes it suitable for use in organic electronics and photonics.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenoxy group can participate in hydrogen bonding and π-π interactions. The pyrido[1,2-a]pyrimidin core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but lacks the pyrido[1,2-a]pyrimidin core.

    2-(4-Methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate: Similar structure but lacks the ethyl ester group.

Uniqueness

Ethyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is unique due to the combination of its functional groups and the pyrido[1,2-a]pyrimidin core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C22H19N3O5/c1-4-29-22(27)15(13-23)12-18-20(30-17-9-7-16(28-3)8-10-17)24-19-14(2)6-5-11-25(19)21(18)26/h5-12H,4H2,1-3H3/b15-12+

InChI Key

STFNFKHYDRRSDG-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C(=CC=CN2C1=O)C)OC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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